molecular formula C17H24N2O3 B5595543 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbutanoyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbutanoyl)piperazine

Cat. No.: B5595543
M. Wt: 304.4 g/mol
InChI Key: GPDICJNIZMOBQW-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbutanoyl)piperazine is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.17869263 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and MurB Inhibitors :

    • Novel derivatives of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine showed potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These derivatives also exhibited strong inhibitory activities against MRSA and VRE bacterial strains. The compound 5e, in particular, demonstrated effective biofilm inhibition and MurB enzyme inhibitory activity (Mekky & Sanad, 2020).
  • Metabolism in Antidepressant Development :

    • A study on Lu AA21004, a novel antidepressant, revealed that the compound was metabolized in vitro to various metabolites, including a benzylic alcohol and a benzoic acid derivative. The study contributes to understanding the oxidative metabolism of this class of compounds (Hvenegaard et al., 2012).
  • Anti-Malarial Activity :

    • Certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives were found to have anti-malarial activity. The study focused on understanding the molecular structures of these compounds and their biological implications (Cunico et al., 2009).
  • Molecular Conformations and Intermolecular Interactions :

    • Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines showed that these compounds, although similar in molecular conformation, exhibit different intermolecular interactions. This highlights the diversity in the behavior of such compounds (Mahesha et al., 2019).
  • Antidiabetic Compounds :

    • Piperazine derivatives, such as 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, were identified as potent antidiabetic agents. This study expanded the understanding of the antidiabetic properties of these compounds (Le Bihan et al., 1999).
  • Antimicrobial Activities :

    • Synthesis of novel 1,2,4-triazole derivatives with piperazine linkers demonstrated good to moderate antimicrobial activities against various microorganisms. This suggests potential applications in combating microbial infections (Bektaş et al., 2010).
  • Anti-Inflammatory Activity :

    • Some newly synthesized 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanon compounds exhibited in-vitro and in-vivo anti-inflammatory activities. This indicates potential therapeutic applications in treating inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).
  • Anti-Cancer Activity :

    • The heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one showed significant anti-bone cancer activity. This adds to the understanding of potential anti-cancer applications of such compounds (Lv et al., 2019).

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(2)9-17(20)19-7-5-18(6-8-19)11-14-3-4-15-16(10-14)22-12-21-15/h3-4,10,13H,5-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDICJNIZMOBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.